molecular formula C18H23N3O4S B2538882 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2180010-28-8

1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2538882
CAS RN: 2180010-28-8
M. Wt: 377.46
InChI Key: ZEZVLSPMDBKZPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives is a multi-step process involving the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The compounds are then characterized by 1H-NMR, IR, and elemental analysis to confirm their structure .

Molecular Structure Analysis

The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a related compound, provides insight into the molecular structure of this class of compounds. It crystallizes in the monoclinic crystal class, space group P21/c, with specific cell parameters. The piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral, indicating a degree of flexibility in the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic substitutions. The initial step involves the reaction of benzhydryl chlorides with piperidine derivatives, followed by sulfonation. These reactions are sensitive to the nature of the substituents on the benzhydryl and sulfonamide rings, which can influence the reactivity and the outcome of the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic analysis provides valuable information about the bond angles and the conformation of the piperazine ring, which can affect the physical properties such as solubility and melting point. The chemical properties, such as reactivity and antimicrobial activity, are influenced by the substitutions on the benzhydryl and sulfonamide rings. Compounds with certain substitutions have shown significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants .

Case Studies and Applications

The antimicrobial activity of these compounds has been evaluated in vitro against standard strains of bacterial and fungal pathogens affecting tomato plants. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings plays a crucial role in determining antibacterial activity. Some of the synthesized compounds have demonstrated higher antimicrobial activities compared to standard drugs, making them potential candidates for treating plant diseases .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has shown various synthesis techniques for compounds with structures similar to the given chemical, emphasizing the development of new heterocyclic compounds. For example, the synthesis of antimicrobial heterocycles based on pyrazole sulfonamide structures demonstrates the chemical versatility of such compounds (El‐Emary, Al-muaikel, & Moustafa, 2002). These synthesis strategies often aim to create compounds with potential biological activities, including antimicrobial properties.

  • Molecular Interaction Studies : Some studies focus on the molecular interactions of similar compounds with biological receptors. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates its binding interaction with the CB1 cannabinoid receptor, providing insights into the design of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antimicrobial Activity

  • Evaluation Against Pathogens : Compounds with the piperidine structure have been evaluated for their antimicrobial efficacy against various pathogens. A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives showed significant potent activities against bacterial and fungal pathogens of tomato plants, highlighting the potential agricultural applications of these compounds (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).

Drug Metabolism Studies

  • Research into the metabolism of drugs leads to a better understanding of their pharmacokinetics and toxicological profiles. For instance, studies on the estimation of circulating drug metabolite exposure using in vitro data and physiologically based pharmacokinetic modeling shed light on how compounds are metabolized in the human body, which is crucial for drug development processes (Obach, Lin, Kimoto, Duvvuri, Nicholas, Kadar, Tremaine, & Sawant-Basak, 2018).

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-20-9-7-16(19-20)14-4-2-8-21(13-14)26(22,23)15-5-6-17-18(12-15)25-11-3-10-24-17/h5-7,9,12,14H,2-4,8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZVLSPMDBKZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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